molecular formula C22H18N2O2S B8582454 4-(Benzenesulfonyl)-1-methyl-3,5-diphenyl-1H-pyrazole CAS No. 60628-14-0

4-(Benzenesulfonyl)-1-methyl-3,5-diphenyl-1H-pyrazole

Cat. No.: B8582454
CAS No.: 60628-14-0
M. Wt: 374.5 g/mol
InChI Key: GJQWRJLYNFPBGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzenesulfonyl)-1-methyl-3,5-diphenyl-1H-pyrazole is a useful research compound. Its molecular formula is C22H18N2O2S and its molecular weight is 374.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

60628-14-0

Molecular Formula

C22H18N2O2S

Molecular Weight

374.5 g/mol

IUPAC Name

4-(benzenesulfonyl)-1-methyl-3,5-diphenylpyrazole

InChI

InChI=1S/C22H18N2O2S/c1-24-21(18-13-7-3-8-14-18)22(20(23-24)17-11-5-2-6-12-17)27(25,26)19-15-9-4-10-16-19/h2-16H,1H3

InChI Key

GJQWRJLYNFPBGS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

At a temperature of 9° C. a solution of m-chloroperbenzoic acid (10.15 g, 85%, 0.05 mole) in dry chloroform (50 ml) is added to a solution of 4-(phenylthio)-1-methyl-3,5-diphenylpyrazole (6.84 g, 0.02 mole) in dry chloroform (50 ml). The reaction mixture is stirred for 3 hours at 9° C. and then overnight at room temperature. A heavy precipitate forms. The mixture is treated with 2% aqueous sodium hydroxide and extracted with chloroform. The chloroform layer is separated and stripped in vacuo to give an oil. Trituration of the oil with cyclohexane affords crystals 6.8 g (91%), m.p. 135° C. to 141° C. Recrystallization from a mixture of benzene and pentane gave white crystals, m.p. 149° C. to 150° C.
Quantity
10.15 g
Type
reactant
Reaction Step One
Quantity
6.84 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
91%

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